molecular formula C11H18O3 B14255373 2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- CAS No. 185516-11-4

2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-

Cat. No.: B14255373
CAS No.: 185516-11-4
M. Wt: 198.26 g/mol
InChI Key: HLDIDJGXGWTFJL-UHFFFAOYSA-N
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Description

2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- is a complex organic compound that features both an oxetanone ring and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- typically involves the reaction of oxetanone derivatives with tetrahydropyran-based intermediates. One common method involves the use of 3,4-dihydropyran and oxetanone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane at ambient temperature with p-toluenesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxetanone ring or the tetrahydropyran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- involves its interaction with specific molecular targets and pathways. The oxetanone ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- is unique due to the combination of the oxetanone and tetrahydropyran moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

185516-11-4

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

4-[3-(oxan-2-yl)propyl]oxetan-2-one

InChI

InChI=1S/C11H18O3/c12-11-8-10(14-11)6-3-5-9-4-1-2-7-13-9/h9-10H,1-8H2

InChI Key

HLDIDJGXGWTFJL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CCCC2CC(=O)O2

Origin of Product

United States

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